![molecular formula C13H14N2 B1594265 4-[(Fenilamino)metil]anilina CAS No. 24007-66-7](/img/structure/B1594265.png)

4-[(Fenilamino)metil]anilina

Descripción general

Descripción

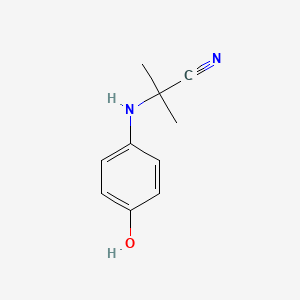

“4-[(Phenylamino)methyl]aniline” is an organic compound with the molecular formula C13H14N2. It is a derivative of phenylamine, also known as aniline or aminobenzene .

Synthesis Analysis

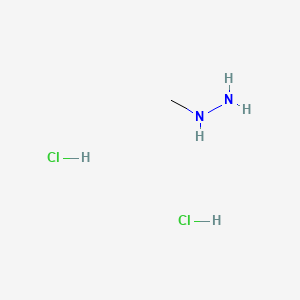

The synthesis of “4-[(Phenylamino)methyl]aniline” and similar compounds often involves the reduction of Schiff bases . Another method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes .

Molecular Structure Analysis

The molecular structure of “4-[(Phenylamino)methyl]aniline” and similar compounds has been confirmed by FT-IR, 13C NMR, and 1H NMR spectroscopy analyses . The compounds consist of asymmetric units in orthorhombic and monoclinic crystal systems .

Chemical Reactions Analysis

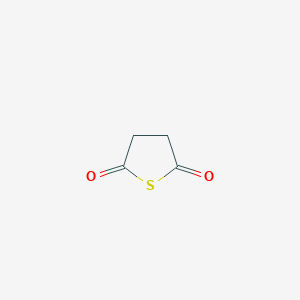

The chemical reactivity of “4-[(Phenylamino)methyl]aniline” and similar compounds allows them to form biologically active novel heterocyclic moieties . For instance, the reaction of anilines with cyanoacetyl chloride has been reported .

Physical And Chemical Properties Analysis

Phenylamine, a related compound, is a colorless liquid that darkens rapidly on exposure to light and air . It has a melting point of -6.2°C and a boiling point of 184°C . The higher values for phenylamine are due to permanent dipole-dipole attractions and hydrogen bonding .

Aplicaciones Científicas De Investigación

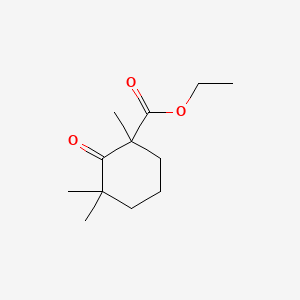

- Metilación de anilinas: Los complejos de rutenio ciclometalados permiten la metilación eficiente de las anilinas utilizando metanol. Este procedimiento de autotransferencia de hidrógeno se lleva a cabo en condiciones suaves (60 °C) y emplea NaOH como base. Las N-metil anilinas resultantes son intermedios valiosos para la síntesis de compuestos bioactivos .

- Síntesis de triarilmetano: Los triarilmetanos basados en anilina se pueden sintetizar de manera eficiente utilizando líquidos iónicos ácidos de Brönsted como catalizadores poderosos. Esta metodología escalable implica la reacción de doble Friedel-Crafts de aldehídos comerciales y anilinas primarias, secundarias o terciarias .

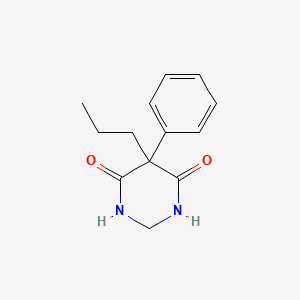

- Formación del anillo de piridina: Las amidas N,N-dialquil sirven como sintones versátiles para la síntesis de 4-(fenilamino)-2H-croman-2-onas. La dimetilformamida (DMF) actúa como fuente de metino, facilitando las reacciones de ciclización con sustituyentes donadores de electrones o atractores de electrones en el anillo de anilina .

Catálisis y Síntesis Orgánica

Reacciones Catalizadas por Líquidos Iónicos

Química Heterocíclica

Mecanismo De Acción

Target of Action

It is suggested that similar compounds exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s known that related compounds inhibit the production of prostaglandin e2 and the activity of cox-2 . These compounds likely interact with their targets, leading to changes in the biochemical pathways involved in inflammation.

Biochemical Pathways

Related compounds are known to affect pathways involving inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . The downstream effects of these interactions likely contribute to the compound’s anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as aniline derivatives, have been studied . These studies suggest that the compound’s bioavailability may be influenced by factors such as metabolic activation, elimination rates, and the formation of primary acetylated metabolites .

Result of Action

Related compounds have been shown to exhibit potent anti-inflammatory effects . These effects are likely due to the inhibition of key inflammatory mediators, leading to a reduction in inflammation.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can influence the activity of similar compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(anilinomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLONWIQMGNPYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308987 | |

| Record name | 4-[(phenylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24007-66-7 | |

| Record name | NSC210539 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(phenylamino)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1594190.png)

![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)